5-Bromocyclohepta-1,2,4,6-tetraene
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Overview
Description
5-Bromocyclohepta-1,2,4,6-tetraene is a chemical compound characterized by a seven-membered ring with alternating double bonds and a bromine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromocyclohepta-1,2,4,6-tetraene typically involves the bromination of cyclohepta-1,2,4,6-tetraene. One common method is the addition of bromine to cyclohepta-1,2,4,6-tetraene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bonds can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of double bonds.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as cyclohepta-1,2,4,6-tetraene derivatives with different substituents.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Cycloheptane derivatives are formed upon reduction.
Scientific Research Applications
5-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The conjugated double bonds in the ring structure also play a role in its chemical behavior, allowing for various reactions and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,2,4,6-tetraene: The parent compound without the bromine atom.
5-Chlorocyclohepta-1,2,4,6-tetraene: Similar structure with a chlorine atom instead of bromine.
5-Iodocyclohepta-1,2,4,6-tetraene: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromocyclohepta-1,2,4,6-tetraene is unique due to the presence of the bromine atom, which influences its reactivity and potential applications. The bromine atom can participate in specific interactions, such as halogen bonding, that are not possible with other halogens like chlorine or iodine.
Properties
CAS No. |
827598-95-8 |
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Molecular Formula |
C7H5Br |
Molecular Weight |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1,3-6H |
InChI Key |
HHFYTICDFYMMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C=C1)Br |
Origin of Product |
United States |
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